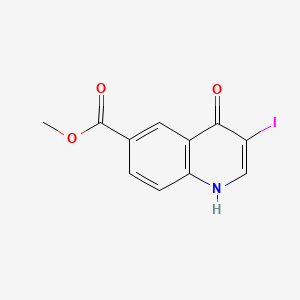

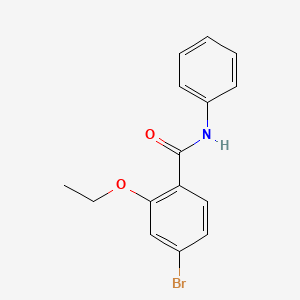

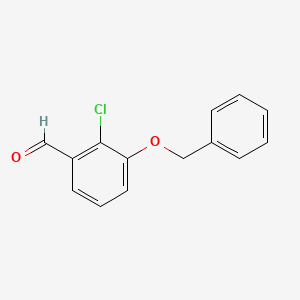

Methyl 3-iodo-4-oxo-1,4-dihydroquinoline-6-carboxylate

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of quinoline derivatives has been extensively studied. For instance, the synthesis of 1-allyl-6-chloro-4-oxo-1,4-dihydroquinoline-3-carboxamide derivatives has been reported . The conversion of N-1 substituted 4-Quinolone 3-Carboxylate to its corresponding carbamates is highly restrictive . N-1 substituted 4-oxo-1,4-dihydroquinoline-3-carboxamide can be produced by the use of a peptide coupling agent such as TBTU, HBTU or PyBRoP, PS-HOBt under alkaline conditions .Applications De Recherche Scientifique

Formation of 1,2-Dihydroquinoline-3-carboxylic Acid Derivatives

A study by Matsumoto, Mori, and Akazome (2010) explores the efficient synthesis of 1,2-dihydroquinoline-3-carboxylic acid derivatives from methyl 3-(arylamino)acrylates using hydrogen iodide. This reaction is notable for its efficiency in alcoholic solvents, particularly with tert-butyl alcohol, to yield the desired 1,2-dihydroquinoline derivatives. The process is versatile, accommodating various substituents on the phenyl ring and showing good yields for meta-substituted phenyl rings with electron-donating groups (Matsumoto, Mori, & Akazome, 2010).

Palladium-catalyzed Arylation and Alkylation

Shabashov and Daugulis (2010) developed a method for auxiliary-directed, palladium-catalyzed beta-arylation and alkylation of sp^3 and sp^2 C-H bonds in carboxylic acid derivatives. Their technique utilizes a carboxylic acid amide substrate, aryl or alkyl iodide coupling partner, palladium acetate catalyst, and an inorganic base. This approach demonstrates functional group tolerance and the potential for modifying amino- and hydroxy-acid derivatives, offering insights into mechanistic pathways involving palladacycle intermediates (Shabashov & Daugulis, 2010).

Synthesis and Molecular Structure

Rudenko et al. (2013) reported the synthesis and structure of methyl 7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylates, achieved by reacting 3-amino-5,5-dimethylcyclohex-2-enone with methyl esters of acyl(aroyl)pyruvic acids. X-ray structural analysis helped establish the structure of these compounds, illustrating the potential for developing novel organic materials and pharmaceuticals (Rudenko et al., 2013).

Efficient Synthesis via Ionic Liquid Catalysts

Khaligh (2014) utilized 3-methyl-1-sulfonic acid imidazolium hydrogen sulfate as an efficient, halogen-free, and reusable Bronsted acidic ionic liquid catalyst for synthesizing polyhydroquinoline derivatives. This method highlights the advantages of clean, simple, and high-yield production over short reaction times, with the potential for catalyst recycling (Khaligh, 2014).

Heck Reaction for Isoquinoline Derivatives

Ture, Rubina, Rozhkov, and Kauss (2011) explored the Heck reaction for synthesizing isoquinoline derivatives, showcasing a methodology that expands the toolbox for synthesizing heterocyclic compounds. This work underscores the versatility of the Heck reaction in organic synthesis, particularly for constructing complex molecular architectures (Ture et al., 2011).

Mécanisme D'action

Target of Action

Quinolones, a class of compounds to which this compound belongs, are known to inhibit dna gyrase, preventing the duplication of bacterial dna .

Mode of Action

It is known that the presence of a sulfur atom in the 2 position of the quinoline moiety increases antibacterial activity . The activity and kinetic profiles of quinolone derivatives can be controlled by changing the pharmacophores at positions N-1 and C-3 .

Biochemical Pathways

Quinolones are known to interfere with the function of dna gyrase, an enzyme involved in dna replication, transcription, and repair .

Pharmacokinetics

The compound’s molecular weight (31506 g/mol) and physical form (solid) suggest that it may have good bioavailability .

Result of Action

Given its potential antibacterial activity, it may lead to the death of bacterial cells by inhibiting dna replication .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Methyl 3-iodo-4-oxo-1,4-dihydroquinoline-6-carboxylate. For instance, the compound should be stored in a refrigerator to maintain its stability . Environmental precautions should be taken to prevent the chemical from entering drains, as discharge into the environment must be avoided .

Propriétés

IUPAC Name |

methyl 3-iodo-4-oxo-1H-quinoline-6-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8INO3/c1-16-11(15)6-2-3-9-7(4-6)10(14)8(12)5-13-9/h2-5H,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDCRBGNWZQSRRA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(C=C1)NC=C(C2=O)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8INO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30737635 | |

| Record name | Methyl 3-iodo-4-oxo-1,4-dihydroquinoline-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30737635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

329.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-iodo-4-oxo-1,4-dihydroquinoline-6-carboxylate | |

CAS RN |

1264209-73-5 | |

| Record name | Methyl 3-iodo-4-oxo-1,4-dihydroquinoline-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30737635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 3-cyano-1H-pyrrolo[2,3-b]pyridine-5-carboxylate](/img/structure/B582311.png)

![3-(8-(aminomethyl)-6,7,8,9-tetrahydropyrido[1,2-a]indol-10-yl)-4-(1-methyl-1H-indol-2-yl)-1H-pyrrole-2,5-dione hydrochloride](/img/structure/B582315.png)

![3-Bromo-7-nitroimidazo[1,2-A]pyridine](/img/structure/B582319.png)

![[2-(1-Amino-2-tert-butoxy-2-oxoethyl)-5-nitrophenyl]boronic acid](/img/structure/B582326.png)